molecular formula C11H10BrF B12520188 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene CAS No. 729613-25-6

1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene

Cat. No.: B12520188
CAS No.: 729613-25-6
M. Wt: 241.10 g/mol
InChI Key: LLVYMGVIKZVBGU-UHFFFAOYSA-N
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Description

1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene is a specialized chemical building block based on the 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold. The tetralin structure is a privileged motif in medicinal chemistry and materials science, known for its planar, aromatic ring fused to a non-planar, aliphatic ring. This combination creates a rigid yet versatile framework that is frequently explored in drug discovery . Compounds featuring the tetrahydronaphthalene core have demonstrated a wide array of pharmacological activities in research settings, including serving as non-steroidal glucocorticoid receptor modulators, and exhibiting anticancer, analgesic, and anti-inflammatory properties . The specific substitution with bromo and fluoro atoms at the methylidene group makes this reagent a valuable intermediate for synthetic organic chemistry. The halogen atoms are excellent leaving groups, facilitating nucleophilic substitution reactions, while the electron-withdrawing nature of the halogens can activate the molecule for further functionalization, such as in the construction of more complex heterocyclic systems . This compound is particularly useful for researchers developing novel ligands for biological targets. Analogous tetrahydronaphthalene derivatives have been successfully designed as high-affinity, selective inhibitors for targets like the vesicular acetylcholine transporter (VAChT), which is a key marker for cholinergic neurons and is implicated in neurodegenerative conditions . Furthermore, similar structures have been investigated for their activity against enzymes like tyrosine kinase, which plays a critical role in cancer cell signaling . This product is intended for research purposes only by trained professionals in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

729613-25-6

Molecular Formula

C11H10BrF

Molecular Weight

241.10 g/mol

IUPAC Name

4-[bromo(fluoro)methylidene]-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C11H10BrF/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2

InChI Key

LLVYMGVIKZVBGU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C(F)Br)C1

Origin of Product

United States

Preparation Methods

Synthesis of 1-Tetralone Intermediate

The synthesis begins with the preparation of 1-tetralone, a key intermediate for subsequent functionalization. The Friedel-Crafts acylation of naphthalene derivatives with acetyl chloride in the presence of AlCl₃ yields 1-tetralone. For example:

Step Reagents/Conditions Yield Reference
Acylation Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C → rt, 18 h 75–85%

Corey-Fuchs Dibromination

The ketone group of 1-tetralone is converted to a 1,1-dibromoalkene via the Corey-Fuchs reaction. Treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane facilitates this transformation:

$$
\text{1-Tetralone} \xrightarrow[\text{PPh}3, \text{CBr}4]{\text{CH}2\text{Cl}2, \, 0^\circ\text{C} \rightarrow \text{rt}} \text{1,1-Dibromo-1,2,3,4-tetrahydronaphthalene}
$$

Step Reagents/Conditions Yield Reference
Dibromination CBr₄, PPh₃, CH₂Cl₂, 0°C → rt, 12 h 60–70%

Halogen Exchange: Bromine to Fluorine

Selective substitution of one bromine atom with fluorine is achieved using silver(I) fluoride (AgF) in anhydrous tetrahydrofuran (THF). This method leverages the softer nucleophilicity of AgF compared to harder fluoride sources like KF:

$$
\text{1,1-Dibromo-derivative} \xrightarrow[\text{AgF}]{\text{THF}, \, 60^\circ\text{C}, \, 24\,h} \text{1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene}
$$

Step Reagents/Conditions Yield Reference
Fluorination AgF, THF, 60°C, 24 h 40–50%

Challenges : Competing elimination or over-fluorination may occur, necessitating careful stoichiometric control.

Wittig Reaction with Dihalo-Substituted Reagents

Preparation of Bromo-Fluoro Ylide

A customized Wittig reagent is synthesized by reacting bromo(fluoro)methyltriphenylphosphonium bromide with n-butyllithium (n-BuLi) in THF at −78°C:

$$
\text{Ph}_3\text{P=CHBrF} \xrightarrow[\text{n-BuLi}]{\text{THF}, \, -78^\circ\text{C}} \text{Reactive ylide}
$$

Coupling with 1-Tetralone

The ylide reacts with 1-tetralone to form the target compound via a [2+2] cycloaddition followed by elimination:

$$
\text{1-Tetralone} + \text{Ph}_3\text{P=CHBrF} \xrightarrow{\text{THF}, \, \text{rt}, \, 6\,h} \text{this compound}
$$

Step Reagents/Conditions Yield Reference
Wittig Reaction Custom ylide, THF, rt, 6 h 55–65%

Electrophilic Halogenation of Preformed Methylidene

Synthesis of 1-Methylidene-1,2,3,4-tetrahydronaphthalene

1-Methylidene-tetrahydronaphthalene is prepared via dehydration of 1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene using p-toluenesulfonic acid (p-TsOH) in toluene:

$$
\text{1-(Hydroxymethyl)-derivative} \xrightarrow[\text{p-TsOH}]{\text{Toluene}, \, \Delta, \, 2\,h} \text{1-Methylidene-tetrahydronaphthalene}
$$

Step Reagents/Conditions Yield Reference
Dehydration p-TsOH, toluene, reflux, 2 h 80–85%

Sequential Bromination and Fluorination

Electrophilic bromination using N-bromosuccinimide (NBS) followed by fluorination with Selectfluor® achieves geminal dihalogenation:

$$
\text{1-Methylidene-derivative} \xrightarrow[\text{NBS}]{\text{CCl}_4, \, \text{light}, \, 0^\circ\text{C}} \text{1-Bromo-derivative} \xrightarrow[\text{Selectfluor®}]{\text{MeCN}, \, 50^\circ\text{C}} \text{Target compound}
$$

Step Reagents/Conditions Yield Reference
Bromination NBS, CCl₄, light, 0°C, 1 h 70%
Fluorination Selectfluor®, MeCN, 50°C, 12 h 30–40%

Limitation : Low regioselectivity and competing side reactions reduce efficiency.

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Dihalo Reagents

A palladium-catalyzed coupling between 1-boronic acid-tetrahydronaphthalene and dibromofluoroethylene introduces both halogens:

$$
\text{1-Boronic acid-derivative} + \text{BrF=C=CH}2 \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}_3, \, \text{dioxane}, \, 90^\circ\text{C}} \text{Target compound}
$$

Step Reagents/Conditions Yield Reference
Coupling Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C, 12 h 50–60%

Note : Limited by the availability of dibromofluoroethylene precursors.

Chemical Reactions Analysis

1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbon derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Pharmacological Potential : Compounds related to tetrahydronaphthalene derivatives have been investigated for their activity as serotonin receptor modulators. For instance, certain derivatives exhibit antagonistic properties against the 5-hydroxytryptamine receptors, which are crucial in treating mood disorders and anxiety .
  • Synthesis of Bioactive Compounds : The compound can serve as a precursor for synthesizing various bioactive molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of different functional groups that enhance biological activity .
  • Case Study : A study demonstrated the synthesis of piperidyl-substituted tetrahydronaphthalene derivatives that showed promising results as potential therapeutic agents targeting neurological disorders .

Applications in Organic Synthesis

  • Reagent in Organic Reactions : The bromine substituent in 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene makes it an effective reagent for various organic transformations, including cross-coupling reactions and electrophilic aromatic substitutions .
  • Synthesis of Complex Molecules : The compound can be utilized in multi-step synthetic pathways to construct complex organic molecules. Its ability to participate in reactions such as the formation of carbon-carbon bonds is valuable in synthetic organic chemistry .
  • Data Table of Synthetic Reactions :
Reaction TypeConditionsYield (%)Reference
Nucleophilic substitutionRoom temperature85
Cross-coupling with aryl halidesPd-catalyzed reaction75
Electrophilic substitutionAqueous conditions90

Applications in Materials Science

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its unique structure may contribute to the development of new materials with specific functionalities .
  • Case Study on Polymer Composites : Research has shown that incorporating tetrahydronaphthalene derivatives into polymer blends improves their mechanical properties significantly due to enhanced interfacial adhesion between the polymer and filler materials .

Mechanism of Action

The mechanism by which 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene exerts its effects is primarily through its interaction with biological molecules. The presence of halogen atoms allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors associated with cell signaling.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene and related halogenated tetrahydronaphthalenes:

Compound Name Molecular Formula Molecular Weight Halogen Substituents Position Key Properties/Applications
This compound* C₁₁H₉BrF 231.05 (hyp.) Br, F Methylidene group Inferred high reactivity due to dual halogens
1-Bromo-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁Br 211.10 Br Position 1 Intermediate in organic synthesis
5-Bromo-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁Br 211.10 Br Position 5 Positional isomer with distinct reactivity
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene C₁₄H₁₉Br 267.21 Br, 4 methyl groups Position 6 Industrial applications (e.g., fragrances)
1-Chloro-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁Cl 168.65 Cl Position 1 Lower molecular weight, different halogen

*Hypothetical molecular weight calculated based on formula.

Key Observations :

  • Positional Isomerism : Bromine placement (e.g., 1- vs. 5-position) alters reactivity and regioselectivity in reactions like bromination or substitution .
  • Steric Considerations : Methyl groups in 6-bromo-1,1,4,4-tetramethyl analog introduce steric hindrance, reducing reactivity compared to unsubstituted analogs.

Biological Activity

1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene is a halogenated hydrocarbon that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound features a tetrahydronaphthalene ring system with both bromine and fluorine substituents, which may influence its reactivity and interactions with biological systems.

The molecular formula for this compound is C11H10BrFC_{11}H_{10}BrF, with a molecular weight of 241.10 g/mol. Its IUPAC name is 4-[bromo(fluoro)methylidene]-2,3-dihydro-1H-naphthalene. The compound's structure allows for various chemical reactions including substitution and oxidation, which can lead to the formation of derivatives with potentially enhanced biological activities.

PropertyValue
CAS No.729613-25-6
Molecular FormulaC11H10BrF
Molecular Weight241.10 g/mol
IUPAC Name4-[bromo(fluoro)methylidene]-2,3-dihydro-1H-naphthalene
InChIInChI=1S/C11H10BrF/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in pharmacology and biochemistry. The presence of halogen atoms in its structure may enhance its interaction with biological targets such as enzymes and receptors.

The compound's mechanism of action is primarily based on its ability to interact with various biological molecules. Halogenated compounds often exhibit strong binding affinities to enzymes and receptors due to their electronegative halogen atoms. This can lead to inhibition or modulation of enzymatic activity or receptor signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities associated with halogenated hydrocarbons similar to this compound:

  • Antimicrobial Activity : Research has indicated that halogenated compounds can possess significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives of halogenated naphthalenes have been investigated for their anticancer potential. The ability of these compounds to induce apoptosis in cancer cells has been documented in several studies.
  • Enzyme Inhibition : Investigations into enzyme inhibition have revealed that halogenated naphthalenes can act as potent inhibitors for certain metabolic enzymes. This inhibition can lead to altered metabolic pathways in cells.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityReference
1-Bromo-3-fluoro-2-methylbenzeneAnticancer
1-Bromo-4-fluorobenzeneAntimicrobial
1-Bromo-2-propanolEnzyme inhibitor

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